Ténapanor
Vue d'ensemble
Description
Le Ténapanor est un nouveau médicament à petite molécule développé par Ardelyx Inc. Il est principalement utilisé pour le traitement du syndrome du côlon irritable à prédominance de constipation et de la maladie rénale chronique. Le this compound agit comme un inhibiteur de l’échangeur sodium-hydrogène isofor-me 3, qui se trouve dans les reins et les intestins. Ce composé est unique en son genre de par sa capacité à inhiber sélectivement l’absorption du sodium dans les intestins, réduisant ainsi les taux de sodium dans l’organisme .
Applications De Recherche Scientifique
Tenapanor has a wide range of scientific research applications. In the field of medicine, it is used to treat constipation-predominant irritable bowel syndrome and chronic kidney disease. The compound is also being studied for its potential use in reducing serum phosphorus levels in patients with chronic kidney disease on dialysis . In biology, Tenapanor is used to study the sodium/hydrogen exchanger isoform 3 and its role in sodium-fluid homeostasis .
Mécanisme D'action
Le mécanisme d’action du Ténapanor implique l’inhibition de l’échangeur sodium-hydrogène isofor-me 3. Cette protéine antiport est exprimée à la surface apicale des entérocytes de l’intestin grêle et du côlon. En inhibant cet échangeur, le this compound réduit l’absorption du sodium de l’intestin grêle et du côlon, ce qui conduit à une augmentation de la sécrétion d’eau dans la lumière intestinale. Il en résulte une accélération du temps de transit intestinal et une consistance des selles plus souple . De plus, le this compound diminue la perméabilité intestinale et l’hypersensibilité viscérale, ce qui contribue à réduire la douleur abdominale .
Analyse Biochimique
Biochemical Properties
Tenapanor acts as a gut-restricted inhibitor of Na+/H+ exchanger isoform 3 (NHE3) . NHE3 is predominantly expressed in the kidney and gastrointestinal tract where it acts as the major absorptive sodium transporter .
Cellular Effects
The pharmacologic inhibition of NHE3 in the gut should result in an increase in the intestinal salt and fluid content, thus promoting GI motility . This makes Tenapanor a viable approach for the treatment of patients with constipation-related disorders .
Molecular Mechanism
Tenapanor inhibits the NHE3 transporter, which functions as part of neutral NaCl absorption in both the intestine and in the renal proximal tubule of the kidney . By inhibiting this transporter, Tenapanor increases the intestinal salt and fluid content .
Temporal Effects in Laboratory Settings
The long-term effects of Tenapanor in laboratory settings are still under investigation. It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of irritable bowel syndrome with constipation in adults .
Metabolic Pathways
Tenapanor interacts with the Na+/H+ exchanger isoform 3 (NHE3), which is involved in the absorption of sodium in the kidney and gastrointestinal tract . By inhibiting NHE3, Tenapanor affects the metabolic pathways related to sodium absorption .
Transport and Distribution
Tenapanor is designed to be a gut-restricted drug . This means it is intended to act locally in the gastrointestinal tract, avoiding systemic exposure .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the NHE3 transporter located on the brush border membrane of the gastrointestinal tract .
Méthodes De Préparation
La préparation du Ténapanor implique plusieurs voies de synthèse et conditions réactionnelles. L’une des méthodes clés comprend la synthèse de formes cristallines de base libre de this compound et de sels solides de this compound. Le processus implique l’utilisation de solvants organiques polaires, qui sont sélectionnés parmi un groupe de solvants ayant de 1 à 6 atomes de carbone. Ces solvants peuvent être utilisés seuls ou en mélange avec de l’eau . La production industrielle du this compound est conçue pour être économiquement efficace et évolutive, garantissant que le composé peut être produit en grandes quantités pour un usage pharmaceutique .
Analyse Des Réactions Chimiques
Le Ténapanor subit diverses réactions chimiques, y compris des réactions de substitution et de réduction. Le composé est connu pour interagir avec des réactifs courants tels que l’hydroxyde de sodium et l’acide chlorhydrique dans des conditions spécifiques. Les principaux produits formés à partir de ces réactions comprennent divers sels et dérivés du this compound, qui sont utilisés dans différentes formulations pharmaceutiques .
Applications de la recherche scientifique
Le this compound possède une large gamme d’applications de recherche scientifique. Dans le domaine de la médecine, il est utilisé pour traiter le syndrome du côlon irritable à prédominance de constipation et la maladie rénale chronique. Le composé est également étudié pour son utilisation potentielle dans la réduction des taux de phosphore sérique chez les patients atteints de maladie rénale chronique sous dialyse . En biologie, le this compound est utilisé pour étudier l’échangeur sodium-hydrogène isofor-me 3 et son rôle dans l’homéostasie sodium-fluide .
Comparaison Avec Des Composés Similaires
Le Ténapanor est unique dans sa classe en tant qu’inhibiteur à absorption minimale de l’échangeur sodium-hydrogène isofor-me 3. Des composés similaires comprennent le Linaclotide et le Tégasérod, qui sont également utilisés pour le traitement du syndrome du côlon irritable avec constipation . Le this compound se distingue par son mécanisme d’action spécifique et sa capacité à inhiber sélectivement l’absorption du sodium dans les intestins sans absorption systémique significative . Cela fait du this compound une alternative précieuse dans le traitement du syndrome du côlon irritable à prédominance de constipation et de la maladie rénale chronique.
Propriétés
IUPAC Name |
1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPDWGIXIMXSA-CXNSMIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66Cl4N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154016 | |
Record name | Tenapanor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Tenapanor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tenapanor is a locally-acting small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter expressed on the apical surface of enterocytes in the small intestine and colon which is involved in sodium-fluid homeostasis. By inhibiting this antiporter tenapanor causes retention of sodium within the lumen of the intestine - this results in an osmotic gradient that draws water into the lumen and softens stool consistency. There is some evidence that tenapanor can inhibit the uptake of dietary phosphorus in the gastrointestinal tract, though the exact mechanism of this activity has yet to be elucidated. | |
Record name | Tenapanor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1234423-95-0 | |
Record name | 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234423-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenapanor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234423950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenapanor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenapanor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENAPANOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYD79216A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tenapanor and how does it interact with this target?
A1: Tenapanor is a highly selective, reversible inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) located on the apical membrane of enterocytes in the small intestine and colon [, , ]. Tenapanor binds to NHE3 and blocks its activity, reducing sodium absorption from the intestinal lumen.
Q2: What are the downstream effects of Tenapanor's interaction with NHE3?
A2: By inhibiting NHE3, Tenapanor reduces sodium absorption from the intestinal lumen, leading to increased intraluminal sodium concentration [, ]. This increase in sodium concentration creates an osmotic gradient that draws water into the intestinal lumen, resulting in increased stool water content, softer stools, and accelerated intestinal transit time [, , , , ].
Q3: How does the inhibition of NHE3 by Tenapanor lead to a reduction in phosphate absorption?
A3: Tenapanor, through the inhibition of NHE3, primarily reduces phosphate absorption by decreasing passive paracellular phosphate flux [, , , ]. Additionally, it indirectly affects phosphate absorption by decreasing the expression of the sodium-phosphorus cotransporter NaPi2b, which is responsible for active transcellular phosphate absorption [, , ].
Q4: Does Tenapanor affect intestinal permeability?
A4: Studies have shown that Tenapanor strengthens the intestinal barrier by attenuating increases in intestinal permeability caused by proinflammatory cytokines or fecal supernatants from patients with IBS-C []. This effect may contribute to its therapeutic benefits in reducing intestinal inflammation and visceral hypersensitivity.
Q5: Does Tenapanor affect visceral hypersensitivity?
A5: Preclinical studies in rat models of visceral hypersensitivity have shown that Tenapanor can normalize visceromotor responses to colonic distension, suggesting a reduction in visceral hypersensitivity [, ]. This effect is hypothesized to be mediated by multiple mechanisms, including improving gastrointestinal motility, decreasing intestinal permeability and inflammation, and normalizing transient receptor potential cation channel subfamily V member 1 (TRPV1)-mediated nociceptive signaling [, ].
Q6: What is the molecular formula and weight of Tenapanor?
A6: The molecular formula of Tenapanor free base is C26H34N2O6, and its molecular weight is 470.56 g/mol []. The dihydrochloride salt (Tenapanor hydrochloride) has a molecular formula of C26H36Cl2N2O6 and a molecular weight of 543.47 g/mol [].
Q7: Is there spectroscopic data available for Tenapanor?
A7: While specific spectroscopic data is not provided in the abstracts, techniques like powder X-ray diffraction (PXRD), solid-state NMR, and molecular modeling have been employed to elucidate the crystal structures of Tenapanor free base and its dihydrochloride salt []. These techniques provide valuable information about the molecular structure and conformation of Tenapanor.
Q8: Are there any known applications of Tenapanor related to material compatibility or catalytic properties?
A8: The provided research focuses on Tenapanor's pharmacological properties for treating IBS-C and hyperphosphatemia. There is no mention of applications related to material compatibility or catalytic properties.
Q9: Have any computational chemistry studies been conducted on Tenapanor?
A9: Molecular modeling and quantum chemistry calculations have been employed to understand the conformational flexibility of Tenapanor and its impact on crystallization []. These computational studies have provided insights into the structural features influencing the physical properties of the drug.
Q10: What is known about the structure-activity relationship (SAR) of Tenapanor?
A10: The discovery of Tenapanor involved structure-activity relationship (SAR) studies to optimize potency and minimize systemic absorption []. While specific modifications are not detailed in the abstracts, these studies highlight the importance of structural features for Tenapanor's pharmacological profile.
Q11: What is known about the stability and formulation of Tenapanor?
A11: Tenapanor hydrochloride, the marketed form of the drug, exists as an amorphous solid []. This form exhibits remarkable physical stability, remaining amorphous even after prolonged storage under various conditions []. The amorphous nature is attributed to conformational flexibility and the presence of diastereomeric mixtures arising from protonated ring conformers [].
Q12: What is the pharmacokinetic (PK) profile of Tenapanor?
A13: Tenapanor exhibits minimal systemic exposure due to its low oral absorption [, , , , , , ]. After oral administration, plasma concentrations of Tenapanor remain below the limit of quantification [, ]. It is primarily excreted unchanged in the feces, with a small portion excreted in the urine [, ]. Food intake can influence its pharmacodynamic effects, with administration before meals showing a more pronounced effect on sodium absorption [].
Q13: What is the pharmacodynamic (PD) profile of Tenapanor?
A14: The pharmacodynamic effects of Tenapanor are primarily localized to the gastrointestinal tract due to its minimal systemic exposure [, , ]. The primary pharmacodynamic effect of Tenapanor is the inhibition of NHE3, leading to increased stool sodium and water content and accelerated gastrointestinal transit time [, , , , ].
Q14: What is the evidence of Tenapanor's efficacy from in vitro and in vivo studies?
A15: Tenapanor's efficacy has been demonstrated in both preclinical and clinical studies. In vitro, Tenapanor has been shown to inhibit NHE3 activity in cell-based assays []. In vivo, Tenapanor effectively reduces serum phosphorus levels in rodent models of CKD and hyperphosphatemia [, , , , ]. It has also demonstrated efficacy in improving bowel movement frequency and reducing abdominal pain in clinical trials of patients with IBS-C [, , , ].
Q15: Are there any known resistance mechanisms to Tenapanor?
A15: The provided research does not mention specific resistance mechanisms to Tenapanor.
Q16: What is the toxicological profile of Tenapanor?
A17: Tenapanor has demonstrated a favorable safety profile in clinical trials [, , , , , , ]. The most common adverse event reported is diarrhea, which is usually transient and mild to moderate in severity [, , , , , , ].
Q17: Have there been any studies exploring specific drug delivery strategies for Tenapanor?
A17: The provided research does not discuss any specific drug delivery strategies for Tenapanor. As a minimally absorbed, orally administered drug, its current formulation already targets the gastrointestinal tract effectively.
Q18: Are there any known biomarkers for predicting Tenapanor's efficacy or monitoring treatment response?
A19: While specific biomarkers are not explicitly mentioned, changes in serum phosphate levels, fecal phosphorus excretion, urinary phosphorus excretion, serum intact fibroblast growth factor 23 (iFGF23) levels, and patient-reported outcomes are used to assess Tenapanor's efficacy and monitor treatment response [, , , ].
Q19: What analytical methods are used to characterize and quantify Tenapanor?
A19: While specific details are not provided in the abstracts, analytical methods like high-performance liquid chromatography (HPLC) are commonly used to characterize and quantify drugs like Tenapanor.
Q20: Is there any information on the environmental impact and degradation of Tenapanor?
A20: The provided research does not discuss any specific environmental impact or degradation related to Tenapanor.
Q21: Are there any established strategies for the recycling and waste management of Tenapanor?
A21: The provided research does not discuss any specific strategies for recycling or waste management of Tenapanor.
Q22: What research infrastructure and resources are important for further research on Tenapanor?
A22: Continued research on Tenapanor could benefit from:* Access to well-characterized preclinical models of IBS-C and hyperphosphatemia.* Collaboration with clinical research sites experienced in conducting trials for these conditions.* Advanced analytical techniques for studying drug metabolism, pharmacokinetics, and pharmacodynamics.
Q23: What are some historical milestones in the research and development of Tenapanor?
A25: Key milestones include:* Discovery and optimization of Tenapanor as a gut-restricted NHE3 inhibitor [].* Demonstration of efficacy in preclinical models of hyperphosphatemia and IBS-C [, , , , , ].* Successful completion of Phase 3 clinical trials for both IBS-C and hyperphosphatemia [, , , , , , , ].* FDA approval of Tenapanor for the treatment of IBS-C in adults (September 2019) and for the control of serum phosphorus in adults with CKD on dialysis (April 2021) [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.